molecular formula C11H14N2O3 B15311346 5-Pentanamidopyridine-3-carboxylicacid

5-Pentanamidopyridine-3-carboxylicacid

Cat. No.: B15311346
M. Wt: 222.24 g/mol
InChI Key: KSYARJALXSCYAT-UHFFFAOYSA-N
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Description

5-Pentanamidopyridine-3-carboxylicacid is a heterocyclic organic compound that features a pyridine ring substituted with a pentanamide group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentanamidopyridine-3-carboxylicacid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amide group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Pentanamidopyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Pyridine-3-carboxylicacid: Similar structure but lacks the pentanamide group.

    5-Aminopyridine-3-carboxylicacid: Similar structure but has an amino group instead of the pentanamide group.

Uniqueness: 5-Pentanamidopyridine-3-carboxylicacid is unique due to the presence of both the pentanamide and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(pentanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

KSYARJALXSCYAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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